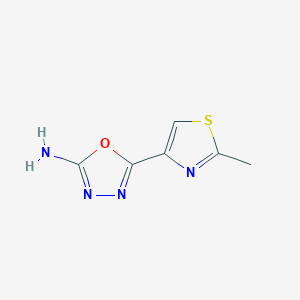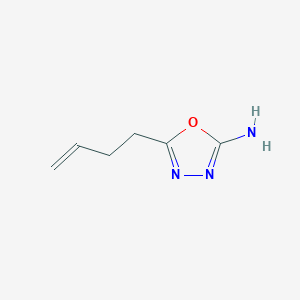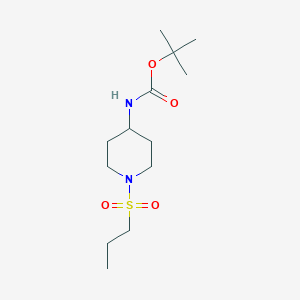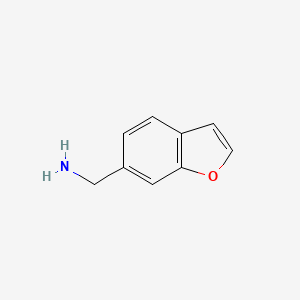![molecular formula C9H9F3O2 B1520504 (1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol CAS No. 1567738-33-3](/img/structure/B1520504.png)
(1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol
Descripción general
Descripción
(1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol, also known as 1R-TFMPE, is an organic compound that has recently been gaining attention in the scientific community due to its unique properties and potential applications. This compound belongs to a class of compounds called trifluoromethoxyphenylethanols, which are characterized by a phenyl group connected to an ethan-1-ol group and three fluorine atoms attached to the phenyl group. This compound has been studied for its potential uses in various scientific fields, such as synthetic organic chemistry, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Catalytic Applications
The compound (1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol has been researched for its catalytic applications. Notably, it's an integral part of a bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol, an important pharmaceutical intermediate. The process uses recombinant Escherichia coli cells and showcases excellent enantioselectivity. It's notable for its use of a polar organic solvent-aqueous medium to overcome the limitations of poor solubility of non-natural substrates, leading to significant improvements in yield and reaction time (Chen et al., 2019).
Chemical Synthesis and Properties
In chemical synthesis, (1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol is part of the study of various complexes and reactions. For instance, its structural components have been used in the study of Ruthenium(II) complexes with optically active ligands, examining the complexes' catalytic activity in asymmetric transfer hydrogenation of acetophenone (Yang et al., 1997). Furthermore, the compound has been part of studies exploring the formation of various oligomers and polymers, investigating molecular structures and the effects of different substituents on reaction pathways and product formation (Allcock et al., 1991).
Photocatalysis and Organic Synthesis
In the realm of photocatalysis and organic synthesis, research has looked into the photocatalytic activities of certain compounds for reactions like the photoreduction of water and the photooxidation of benzene to phenol. The compound's structural elements are key in these processes, contributing to the understanding of the catalytic mechanisms and potential applications in areas like materials chemistry and environmental remediation (Maruo et al., 1992).
Propiedades
IUPAC Name |
(1R)-1-[4-(trifluoromethoxy)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6,13H,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFESEZYNEIOJHS-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



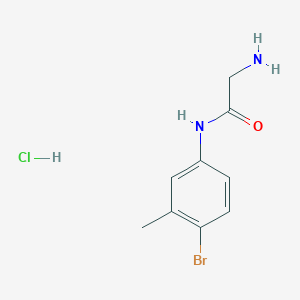
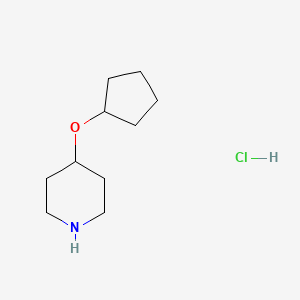
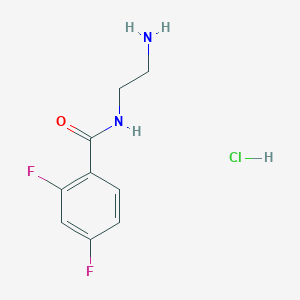
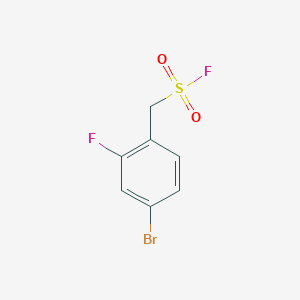
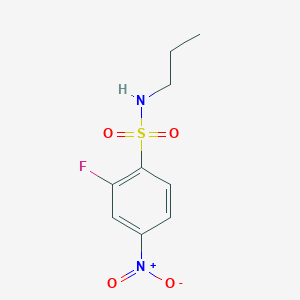
![4-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]benzenecarbonitrile](/img/structure/B1520431.png)
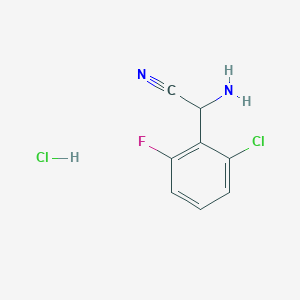
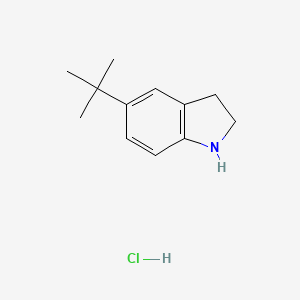
![5-bromo-1-[2-(diethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride](/img/structure/B1520437.png)
![3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1520439.png)
